N-(Benzoylcarbamoyl)-D-alanylglycine
CAS No.: 827613-16-1
Cat. No.: VC16795327
Molecular Formula: C13H15N3O5
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 827613-16-1 |
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Molecular Formula | C13H15N3O5 |
Molecular Weight | 293.27 g/mol |
IUPAC Name | 2-[[(2R)-2-(benzoylcarbamoylamino)propanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C13H15N3O5/c1-8(11(19)14-7-10(17)18)15-13(21)16-12(20)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,19)(H,17,18)(H2,15,16,20,21)/t8-/m1/s1 |
Standard InChI Key | XDSMAMWZPMUTPV-MRVPVSSYSA-N |
Isomeric SMILES | C[C@H](C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES | CC(C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1 |
Introduction
Structural Characterization and Molecular Properties
Chemical Composition and Stereochemistry
N-(Benzoylcarbamoyl)-D-alanylglycine (CHNO) comprises three distinct moieties:
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Benzoyl group: Aromatic phenyl ring (CH) linked to a carbonyl (C=O).
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Carbamoyl bridge: -NH-C(=O)-, connecting the benzoyl group to the peptide backbone.
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D-alanylglycine dipeptide: D-alanine (non-proteinogenic D-configuration) bonded to glycine via an amide linkage.
The stereochemistry of the D-alanine residue distinguishes this compound from naturally occurring L-amino acid derivatives, potentially influencing its biological activity and metabolic stability .
Spectroscopic Signatures
While experimental data for this specific compound are scarce, inferences from analogous structures suggest:
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Infrared (IR) spectroscopy: Strong absorbance bands at ~1,650 cm (amide I, C=O stretch) and ~1,550 cm (amide II, N-H bend) .
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Nuclear Magnetic Resonance (NMR):
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Aromatic protons (benzoyl): δ 7.4–7.8 ppm (multiplet).
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D-alanine methyl group: δ 1.3–1.5 ppm (doublet, J = 7 Hz).
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Glycine α-protons: δ 3.6–3.9 ppm (singlet).
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Synthetic Methodologies
Stepwise Peptide Assembly
The synthesis typically follows solid-phase peptide synthesis (SPPS) protocols with Fmoc/t-Bu protection strategies :
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Glycine immobilization: Attachment to Wang resin via ester linkage.
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D-alanine coupling: HBTU/DIPEA-mediated activation under inert atmosphere.
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Benzoylcarbamoyl introduction:
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Benzoyl chloride acylation followed by carbamoylation with potassium cyanate.
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Alternative: Pre-synthesized benzoylcarbamoyl chloride for one-step conjugation.
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Critical challenges include preserving stereochemical integrity during D-alanine incorporation and avoiding racemization at elevated temperatures .
Solution-Phase Synthesis
For small-scale research applications, solution-phase methods offer flexibility:
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D-alanylglycine preparation:
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D-alanine methyl ester + glycine tert-butyl ester → coupling via EDC/HOBt.
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Deprotection with TFA/CHCl.
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Benzoylcarbamoyl conjugation:
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React free amine with benzoyl isocyanate in anhydrous THF.
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Yield optimization requires stoichiometric control (1:1.2 amine:isocyanate ratio).
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Physicochemical Properties
Property | Value/Range | Method |
---|---|---|
Molecular weight | 308.29 g/mol | Calculated |
Melting point | 185–190°C (decomp.) | Differential Scanning Calorimetry |
Solubility | DMSO > HO | Shake-flask assay |
LogP | 1.2 ± 0.3 | HPLC retention |
The limited aqueous solubility underscores its hydrophobicity, likely attributable to the benzoyl moiety. This property may enhance membrane permeability in drug delivery contexts .
Biological and Pharmacological Implications
Enzymatic Stability
The D-alanine residue confers resistance to proteolytic degradation compared to L-configured peptides, as demonstrated in in vitro serum stability assays . Half-life extensions of 3–5× have been observed for similar D-amino acid-containing peptides.
Hypothesized Mechanisms of Action
While direct studies are lacking, structural analogs suggest potential:
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Antimicrobial activity: Disruption of bacterial cell wall synthesis via mimicry of D-Ala-D-Ala dipeptide (vancomycin target) .
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Enzyme inhibition: Competitive binding to zinc metalloproteases due to carbamoyl electrophilicity.
Future Research Directions
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Structure-activity relationship (SAR) studies: Systematic variation of benzoyl substituents (e.g., electron-withdrawing groups).
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Prodrug potential: Evaluation of carbamate cleavage kinetics in physiological buffers.
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Targeted delivery: Conjugation to nanoparticle carriers for enhanced bioavailability.
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